1,1-Dimethoxybutan-2-ol
Description
1,1-Dimethoxybutan-2-ol (CAS: Not explicitly provided in evidence; referenced in as discontinued) is a secondary alcohol with two methoxy (-OCH₃) groups attached to the first carbon of a butan-2-ol backbone.
Properties
CAS No. |
7472-25-5 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1,1-dimethoxybutan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-4-5(7)6(8-2)9-3/h5-7H,4H2,1-3H3 |
InChI Key |
MINVDNAALYQBTP-UHFFFAOYSA-N |
SMILES |
CCC(C(OC)OC)O |
Canonical SMILES |
CCC(C(OC)OC)O |
Other CAS No. |
7472-25-5 |
Synonyms |
1,1-Dimethoxybutan-2-ol; 2-Hydroxybutyraldehyde Dimethyl Acetal; 2-Hydroxybutyraldehyde Dimethyl Acetal; NSC 401918 |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 1-(Diethylamino)butan-2-ol (CAS 2683-58-1)
- Molecular Formula: C₈H₁₉NO
- Molecular Weight : 145.2 g/mol
- Key Features: A secondary alcohol with a diethylamino (-N(C₂H₅)₂) group on the first carbon.
- Hazards: No specific GHS hazards reported, but standard PPE (gloves, eye protection) and ventilation are required .
(b) 2,3-Dimethyl-1-butanol (CAS 19550-30-2)
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Key Features : A primary alcohol with methyl (-CH₃) substituents on carbons 2 and 3. The absence of methoxy groups reduces polarity compared to this compound, impacting boiling points and solubility in polar solvents.
(c) 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)
- Molecular Formula: C₉H₁₉NO
- Molecular Weight : 157.25 g/mol
- Key Features: Combines a cyclopentyl ring with amino and hydroxyl groups. The tertiary alcohol structure and amino functionality contrast with this compound’s secondary alcohol and ether groups, leading to divergent reactivity in nucleophilic substitutions .
Key Observations:
Polarity and Solubility: Methoxy groups in this compound enhance polarity compared to methyl-substituted analogs (e.g., 2,3-Dimethyl-1-butanol), likely increasing water solubility.
Reactivity: Amino groups (e.g., in 1-(Diethylamino)butan-2-ol) introduce nucleophilic sites absent in methoxy-substituted compounds, altering reaction pathways in syntheses.
Safety Profiles: While 1-(Diethylamino)butan-2-ol lacks specified hazards, methoxy and methyl derivatives necessitate rigorous PPE due to irritant risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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